molecular formula C18H22N4O3S2 B6434625 N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide CAS No. 392293-62-8

N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide

Cat. No. B6434625
CAS RN: 392293-62-8
M. Wt: 406.5 g/mol
InChI Key: IPKATTGWDGDRFA-UHFFFAOYSA-N
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Description

The compound “N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide” is a complex organic molecule. It contains several functional groups, including a carbamoyl group, a sulfanyl group, a thiadiazole ring, and a cyclohexanecarboxamide moiety. The presence of a methoxyphenyl group indicates that it has a phenyl ring substituted with a methoxy group .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For instance, the carbamoyl group might be involved in hydrolysis or condensation reactions. The thiadiazole ring could participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the carbamoyl and sulfanyl groups could impact its polarity and solubility .

Scientific Research Applications

Antioxidant Properties

This compound, being a derivative of thiazole, may exhibit antioxidant properties . Antioxidants are crucial in neutralizing harmful free radicals in the body, which can prevent various diseases and boost overall health.

Analgesic Potential

Thiazole derivatives have been found to act as analgesics . Therefore, “Oprea1_175677” could potentially be used in pain management.

Anti-inflammatory Uses

The compound may have anti-inflammatory effects . This could make it useful in treating conditions characterized by inflammation, such as arthritis or asthma.

Antimicrobial Activity

Research has shown that thiazole derivatives can exhibit antimicrobial properties . This suggests that “Oprea1_175677” could be used in the development of new antimicrobial drugs.

Antifungal Applications

Thiazole derivatives have been found to possess antifungal properties . This could make “Oprea1_175677” a potential candidate for the development of new antifungal medications.

Antiviral Properties

The compound may also have antiviral properties . This suggests potential applications in the treatment of viral infections.

Diuretic Effects

Thiazole derivatives have been found to act as diuretics . This could mean that “Oprea1_175677” might be used to increase urine production in the body, helping to remove excess water and salt.

Antitumor or Cytotoxic Drug Molecules

Thiazole derivatives have been found to act as antitumor or cytotoxic drug molecules . This suggests that “Oprea1_175677” could potentially be used in cancer treatment.

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s a drug, its mechanism would depend on the biological target it interacts with. If it’s a reagent, its mechanism would depend on the specific chemical reaction it’s used in .

Future Directions

The future research directions for this compound would depend on its applications. If it’s a pharmaceutical compound, future studies might focus on improving its efficacy, reducing its side effects, or exploring new therapeutic uses .

properties

IUPAC Name

N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3S2/c1-25-14-9-7-13(8-10-14)19-15(23)11-26-18-22-21-17(27-18)20-16(24)12-5-3-2-4-6-12/h7-10,12H,2-6,11H2,1H3,(H,19,23)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPKATTGWDGDRFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide

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